Azido-PEG10-CH2CO2-NHS
Description
Evolution of Bifunctional Linkers in Bioconjugation Strategies
Bifunctional linkers are molecules that possess two distinct reactive groups, allowing them to covalently connect two different molecules. polymerfactory.com The evolution of these linkers has been a journey from relatively simple, homobifunctional molecules to complex, heterobifunctional systems with precisely engineered properties. Early bioconjugation strategies often relied on linkers with two identical reactive groups, which could lead to undesirable side reactions and a lack of control over the conjugation process.
The demand for greater specificity and efficiency in creating well-defined bioconjugates spurred the development of heterobifunctional linkers. axispharm.com These linkers feature two different reactive ends, enabling sequential and controlled conjugation reactions. axispharm.com This advancement was crucial for applications requiring the precise assembly of molecular components, such as in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. nih.govnih.gov The introduction of spacers, like polyethylene (B3416737) glycol (PEG), further refined linker technology by improving the solubility and biocompatibility of the resulting conjugates. biochempeg.comcreativepegworks.com The development of linkers with cleavable bonds, responsive to specific physiological conditions like pH or enzyme activity, added another layer of control, allowing for the triggered release of payloads at target sites. axispharm.comub.edu
Defining the Structural and Functional Modularity of Azido-PEG10-CH2CO2-NHS
This compound is a heterobifunctional linker that exemplifies the modular design principles of modern bioconjugation reagents. Its structure can be dissected into three key functional components: an azide (B81097) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. medchemexpress.combroadpharm.com
The Azide Group (N₃): This functional group is a key player in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. sigmaaldrich.com The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne groups. medchemexpress.comnih.gov These reactions are highly selective and can be performed in complex biological media without interfering with native biochemical processes. mdpi.com
The Polyethylene Glycol (PEG) Spacer (-PEG10-): The linker incorporates a chain of ten ethylene (B1197577) glycol units. This monodisperse PEG spacer imparts several beneficial properties to the molecule and the resulting bioconjugate. biochempeg.combroadpharm.com It enhances water solubility, reduces aggregation, and can decrease the immunogenicity of the conjugated molecule. creativepegworks.combroadpharm.com The length of the PEG chain can be precisely controlled to optimize the distance and flexibility between the conjugated partners. creativepegworks.com
The N-hydroxysuccinimide (NHS) Ester (-CO2-NHS): The NHS ester is a highly reactive group that specifically targets primary amines (-NH₂) found on proteins (e.g., on lysine (B10760008) residues) and other amine-containing molecules. broadpharm.comnih.gov The reaction between an NHS ester and an amine forms a stable amide bond. nih.gov This reaction is typically carried out in a pH range of 7 to 9. nih.gov
This modular design allows for a two-step conjugation strategy. First, the NHS ester can be used to attach the linker to a protein or another amine-containing molecule. Subsequently, the azide group is available for a highly specific click reaction with an alkyne-modified molecule.
Table 1: Structural and Functional Components of this compound
| Component | Chemical Formula/Structure | Primary Function | Reactive Partner(s) |
| Azide Group | -N₃ | Bioorthogonal "click" chemistry handle | Alkynes (in CuAAC or SPAAC reactions) |
| PEG10 Spacer | -(OCH₂CH₂)₁₀- | Increases solubility, reduces aggregation, provides spacing | Inert |
| NHS Ester | -CO₂-N(COCH₂)₂ | Amine-reactive group for conjugation | Primary amines (-NH₂) |
Significance of Orthogonal Reactivity in Complex Biological Systems
Orthogonal reactivity refers to a set of chemical reactions that can occur in the same system without interfering with one another. mdpi.com In the context of bioconjugation, this means that the reactive groups of a linker will only react with their intended partners, ignoring the vast array of other functional groups present in a complex biological environment like a living cell. mdpi.comnih.gov
The design of this compound is a testament to the power of orthogonal reactivity. The two reactive ends of the molecule, the azide and the NHS ester, operate under distinct reaction conditions and target different functional groups.
The NHS ester reacts with primary amines under mildly basic conditions to form stable amide bonds. nih.gov
The azide group reacts with terminal alkynes via click chemistry, a reaction that is bioorthogonal and does not cross-react with the functional groups typically found in biological systems. sigmaaldrich.com
This orthogonality is of paramount importance for several reasons:
Stepwise Conjugation: It allows for a controlled, sequential attachment of different molecules. For instance, a protein can first be labeled with the linker via the NHS ester, and then a second molecule, modified with an alkyne, can be attached via the azide group. This level of control is crucial for constructing complex bioconjugates with well-defined structures. nih.gov
High Specificity: In a cellular environment teeming with various biomolecules, orthogonal reactions ensure that the linker only connects the intended targets, minimizing off-target reactions and the formation of unwanted byproducts. nih.gov
Biocompatibility: The reactions can be carried out under physiological conditions (aqueous environment, neutral pH, room temperature) without disrupting the structure or function of the biological molecules involved. mdpi.com
The application of such linkers has been instrumental in advancing fields like proteomics, drug delivery, and molecular imaging, where the precise modification of biomolecules in their native environment is essential. For example, it enables the construction of antibody-drug conjugates (ADCs) where a cytotoxic drug is specifically attached to an antibody for targeted delivery to cancer cells. biochempeg.combroadpharm.com
Structure
2D Structure
Properties
Molecular Formula |
C26H46N4O14 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C26H46N4O14/c27-29-28-3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(33)44-30-24(31)1-2-25(30)32/h1-23H2 |
InChI Key |
DGZJUQVIBLXHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Underpinnings of Azido Peg10 Ch2co2 Nhs Derivatives
Advanced Synthetic Pathways for Azido-PEG10-CH2CO2-NHS
The synthesis of this compound is a multi-step process that requires precise control over each chemical transformation to ensure the purity and reactivity of the final product. The process involves the controlled formation of the PEG backbone, introduction of the azide (B81097) functionality, and the final activation of the carboxylic acid as an NHS ester.
Strategies for Controlled Polyethylene (B3416737) Glycol (PEG) Incorporation and Azide Introduction
The foundation of the linker is the PEG chain, which imparts hydrophilicity and biocompatibility. The synthesis of well-defined PEG chains is typically achieved through the anionic ring-opening polymerization of ethylene (B1197577) oxide. acs.orgrsc.orgwikipedia.org This method allows for the production of PEGs with low polydispersity, meaning the polymer chains are of similar lengths. wikipedia.org The polymerization can be initiated by nucleophiles like alkoxides, and the chain length is controlled by the ratio of monomer to initiator. acs.orgwikipedia.org For heterobifunctional PEGs, a starting material with a protected functional group is often used to allow for differential functionalization of the chain ends.
Once the PEG chain of the desired length (in this case, ten ethylene glycol units) is synthesized with a terminal hydroxyl group, the azide functionality is introduced. A common and effective method involves a two-step process:
Activation of the Terminal Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. sigmaaldrich.comalfa-chemistry.com This forms a tosylated or mesylated PEG intermediate.
Nucleophilic Substitution: The activated PEG is then reacted with an azide source, most commonly sodium azide (NaN3), in a polar aprotic solvent. sigmaaldrich.comalfa-chemistry.com The azide ion displaces the tosylate or mesylate group via an SN2 reaction to yield the azido-PEG derivative. sigmaaldrich.com
Alternative methods for introducing azide groups include diazo transfer reactions, which can convert primary amines to azides. researchgate.net
Formation of N-Hydroxysuccinimide (NHS) Esters in Linker Synthesis
The other end of the PEG linker is functionalized with a carboxylic acid, which is then activated as an N-Hydroxysuccinimide (NHS) ester. NHS esters are widely used in bioconjugation because they react efficiently and selectively with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. glenresearch.comthermofisher.comthermofisher.com
The formation of the NHS ester is typically achieved through a carbodiimide-mediated coupling reaction. researchgate.netnih.gov In this process:
The carboxylic acid terminus of the Azido-PEG-CH2COOH is reacted with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org
This forms a highly reactive O-acylisourea intermediate.
N-hydroxysuccinimide (NHS) is then added, which attacks the intermediate to form the stable this compound ester, releasing a urea (B33335) byproduct. glenresearch.com
The reaction is typically carried out in anhydrous organic solvents to prevent hydrolysis of the reactive NHS ester. thermofisher.com The resulting NHS ester can be isolated and stored under anhydrous conditions for future use. researchgate.netwikipedia.org
Scalable Synthesis Approaches and Methodological Refinements
For the production of this compound on a larger scale, methodological refinements are crucial for ensuring efficiency, safety, and product quality. The anionic ring-opening polymerization of ethylene oxide is an exothermic process and requires careful temperature control to prevent runaway reactions. wikipedia.org The use of automated systems with mass flow controllers for monomer addition can improve safety and control over the polymerization process, leading to polymers with well-defined molecular weights and narrow dispersities. rsc.org
Reaction Mechanisms of the Azide Moiety in Bioconjugation
The azide group of this compound is a key functional handle for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. numberanalytics.com The two primary click reactions involving azides are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne-Containing Molecules
The CuAAC reaction is a highly efficient and regioselective reaction between an azide and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate. wikipedia.orgnih.gov
The proposed mechanism for CuAAC involves several steps: wikipedia.orgmdpi.com
Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide complex. wikipedia.org This step is thought to be accelerated by the coordination of copper to the alkyne, which increases the acidity of the terminal proton. wikipedia.org
Activation of the Azide: The azide then coordinates to the copper center. wikipedia.org Some studies suggest a dinuclear copper mechanism where one copper atom binds the acetylide and the other activates the azide. wikipedia.org
Cycloaddition: A stepwise process occurs where the azide attacks the activated alkyne, leading to the formation of a six-membered copper-containing intermediate. mdpi.com
Rearrangement and Product Release: This intermediate then rearranges, and subsequent protonation leads to the release of the stable 1,4-disubstituted triazole product and regeneration of the copper(I) catalyst. wikipedia.org
The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and stabilize the copper(I) oxidation state, which is crucial for reactions in biological media. nih.govmdpi.com
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Strained Cyclooctynes (DBCO, BCN)
To circumvent the potential toxicity of copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. wikipedia.orgnih.gov This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative to drive the reaction forward. numberanalytics.com
Commonly used strained cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). bldpharm.cominterchim.fr The reaction proceeds through a concerted [3+2] Huisgen 1,3-dipolar cycloaddition mechanism. wikipedia.orgthieme-connect.de The significant release of ring strain upon conversion of the triple bond to a more stable single and double bond system within the triazole ring provides the thermodynamic driving force for the reaction.
While both DBCO and BCN react efficiently with azides, their reactivities can differ depending on the specific azide structure. nih.govresearchgate.net DBCO generally exhibits faster reaction kinetics compared to BCN. researchgate.net However, BCN is smaller and less lipophilic, which can be advantageous in certain biological applications. bldpharm.com The choice between DBCO and BCN often depends on the specific requirements of the bioconjugation experiment, balancing reaction speed with the potential for non-specific interactions.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Alkyne Reactant | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) |
| Reaction Type | Stepwise, metal-catalyzed | Concerted [3+2] cycloaddition |
| Advantages | Fast kinetics, high regioselectivity | Bioorthogonal (no toxic metal catalyst), suitable for live-cell imaging |
| Disadvantages | Potential cytotoxicity of copper | Slower kinetics than CuAAC, synthesis of strained alkynes can be complex |
Staudinger Ligation with Phosphine (B1218219) Derivatives
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide, such as the one present in this compound, and a phosphine derivative. interchim.fr This reaction is a modification of the classic Staudinger reduction, where an azide reacts with a phosphine to produce an aza-ylide intermediate. thermofisher.comwikipedia.org In the Staudinger ligation, this intermediate is intramolecularly trapped by an electrophilic group, typically a methyl ester, positioned on the phosphine, leading to the formation of a stable amide bond. thermofisher.comnih.gov
The reaction is highly specific and can be carried out in aqueous environments, making it suitable for biological applications. thermofisher.com The azide and phosphine functional groups are largely absent in biological systems, preventing cross-reactivity with native cellular components. thermofisher.com The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which results in the release of dinitrogen gas and the formation of an aza-ylide. wikipedia.org This intermediate is then captured to form the final amide product.
The efficiency of the Staudinger ligation can be influenced by the electronic properties of the phosphine. Electron-rich phosphines tend to react faster but are also more susceptible to oxidation under physiological conditions. acs.org The versatility of this reaction has led to its use in various applications, including the labeling of biomolecules like DNA and proteins, and the functionalization of surfaces. interchim.frnih.govcapes.gov.br For instance, azido-functionalized molecules can be incorporated into glycoproteins and subsequently tagged with phosphine-activated probes. thermofisher.com
Reaction Mechanisms of the N-Hydroxysuccinimide (NHS) Ester Moiety
The N-Hydroxysuccinimide (NHS) ester is a highly reactive group that readily participates in nucleophilic acyl substitution reactions, primarily with primary amines. thermofisher.comcreative-proteomics.com This reactivity is central to the utility of this compound in bioconjugation.
Nucleophilic Acyl Substitution with Primary Amine Groups (-NH2)
The fundamental reaction of the NHS ester moiety involves its interaction with a primary amine. thermofisher.comcreative-proteomics.com In this nucleophilic acyl substitution, the lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. creative-proteomics.comglenresearch.com This leads to the formation of a tetrahedral intermediate, which subsequently collapses, resulting in the elimination of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond. thermofisher.comglenresearch.com
This reaction is widely employed for labeling and crosslinking proteins and other biomolecules containing primary amines. thermofisher.comlumiprobe.comwindows.net The resulting amide linkage is highly stable, ensuring a permanent modification. glenresearch.com The reaction proceeds efficiently under mild conditions, typically at a pH range of 7.2 to 9. thermofisher.comcreative-proteomics.com
Specificity and Selectivity for Lysine Residues and Polypeptide N-Termini
In the context of proteins and peptides, the primary targets for NHS esters are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. rsc.orgnih.govbiorxiv.org The selectivity of the reaction can be modulated by controlling the reaction pH. researchgate.netstackexchange.com
The pKa of the α-amino group of a polypeptide's N-terminus is generally in the range of 7.6 to 8.0, while the pKa of the ε-amino group of a lysine residue is higher, around 9.3 to 9.5. royalsocietypublishing.orgthermofisher.com This difference in pKa values allows for preferential labeling. At a lower pH (around 6.5 to 7.4), the N-terminal α-amino group is more likely to be deprotonated and thus more nucleophilic than the lysine ε-amino groups, which remain largely protonated. researchgate.netthermofisher.com This enables more selective modification of the N-terminus. Conversely, at higher pH values (8.0-9.0), both types of amino groups are deprotonated and reactive, with the more numerous lysine residues often being the primary sites of modification. biorxiv.orgresearchgate.net
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues such as serine, threonine, and tyrosine have been reported, particularly when loop formation or additional cross-linkers are involved. stackexchange.comnih.gov However, these reactions generally occur at a much lower rate compared to the reaction with primary amines. rsc.org
Influence of Reaction Conditions (e.g., pH, Solvent) on NHS Ester Reactivity and Hydrolysis
The reactivity and stability of NHS esters are significantly influenced by the reaction conditions.
pH: The pH of the reaction medium is a critical factor. lumiprobe.comnih.gov For the reaction with primary amines, a pH range of 7.2 to 8.5 is generally optimal. thermofisher.comnih.gov At lower pH, the primary amines are protonated, rendering them non-nucleophilic and thus unreactive. lumiprobe.comwindows.net At higher pH levels, the rate of hydrolysis of the NHS ester increases significantly. thermofisher.comrsc.org The half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.comfishersci.com This competing hydrolysis reaction reduces the efficiency of the desired conjugation. thermofisher.com
Solvent: The choice of solvent is also important. While aqueous buffers are common for bioconjugation, organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often used to dissolve the typically hydrophobic NHS ester reagents before adding them to the aqueous reaction mixture. lumiprobe.comwindows.net It is crucial to use high-quality, amine-free solvents, as impurities can react with the NHS ester and reduce its effectiveness. lumiprobe.comatto-tec.com
Interactive Data Table: Factors Affecting NHS Ester Reactivity
| Parameter | Optimal Range/Condition | Effect Outside Optimal Range | References |
|---|---|---|---|
| pH | 7.2 - 8.5 |
< 7.0: Protonation of amines, reduced reactivity. > 8.5: Increased rate of hydrolysis, lower conjugation efficiency. | thermofisher.comrsc.orgnih.gov |
| Solvent | Aqueous buffers (Phosphate, Bicarbonate, Borate, HEPES) |
Use of amine-containing buffers (e.g., Tris) can lead to competitive reactions. Organic co-solvents (DMSO, DMF) must be of high purity and amine-free. | thermofisher.comlumiprobe.comwindows.net |
| Temperature | 4°C to Room Temperature (25°C) | Higher temperatures can increase reaction rates but also accelerate hydrolysis. | neb.com |
Interactive Data Table: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life of Hydrolysis | References |
|---|---|---|---|
| 7.0 | 0°C | 4 - 5 hours | thermofisher.comrsc.org |
| 8.0 | Not Specified | 1 hour | rsc.orgfishersci.com |
| 8.6 | 4°C | 10 minutes | thermofisher.comrsc.org |
Advanced Applications of Azido Peg10 Ch2co2 Nhs in Bioconjugation and Chemical Biology
Site-Specific Labeling and Functionalization of Biomolecules
The dual-reactive nature of Azido-PEG10-CH2CO2-NHS makes it an exemplary reagent for the precise modification of a wide range of biological molecules. Its ability to first react with common functional groups on biomolecules and then introduce a clickable azide (B81097) handle is fundamental to its utility.
Directed Protein and Peptide Conjugation
The most direct application of this compound is in the labeling of proteins and peptides. The NHS ester end of the linker targets primary amines found on lysine (B10760008) residues and the N-terminus of polypeptide chains. nih.govlumiprobe.cominterchim.fr This reaction provides a straightforward method to introduce a PEGylated azide moiety onto a protein's surface.
The process typically involves dissolving the protein in a non-amine-containing buffer at a slightly alkaline pH (optimally 8.3-8.5) to ensure the primary amines are deprotonated and nucleophilic. windows.netlumiprobe.cominterchim.fr The this compound, usually dissolved in an organic solvent like DMSO, is then added to the protein solution. windows.net Once the protein is labeled with the azide-PEG linker, it can be subjected to a second, highly specific conjugation step via click chemistry. windows.netmedchemexpress.com This two-step process allows for the attachment of various payloads, including fluorescent dyes, small molecule drugs, or other biomolecules that have been functionalized with an alkyne group. chemrxiv.orglumiprobe.com
Modification of Oligonucleotides and Nucleic Acid Constructs
The utility of this compound extends to the functionalization of nucleic acids. The NHS ester can react with oligonucleotides and DNA that have been synthesized to include a primary amine group. broadpharm.comlumiprobe.cominterchim.fr This amine modification is typically introduced at the 3' or 5' terminus or on a modified base within the sequence.
By reacting an amine-modified oligonucleotide with this compound, an azide-terminated PEG linker is stably attached. This modified nucleic acid construct is now primed for subsequent conjugation reactions using click chemistry. broadpharm.comcd-bioparticles.netbroadpharm.com This methodology is valuable for attaching labels for imaging, creating therapeutic conjugates, or assembling complex DNA nanostructures. The terminal azide group on the support can be modified using copper-catalyzed click chemistry. lumiprobe.com
Strategies for Homogeneous Conjugate Formation
A significant challenge in bioconjugation is achieving a homogeneous product, where each biomolecule is modified at the same site with the same number of linkers. Traditional NHS ester chemistry, which targets multiple lysine residues, often results in a heterogeneous mixture of conjugates. ucl.ac.uk However, strategies can be employed with reagents like this compound to improve homogeneity.
Construction of Complex Molecular Architectures
The stepwise, controlled conjugation enabled by this compound is particularly advantageous for building sophisticated molecular systems like Antibody-Drug Conjugates and PROTACs, which rely on connecting distinct molecular entities with a linker.
Development of Antibody-Drug Conjugates (ADCs)
This compound serves as a valuable non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). creative-biolabs.com ADCs are targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic drug. In this context, the NHS ester of the linker reacts with lysine residues on the antibody. The resulting azide-functionalized antibody is then "clicked" to a drug molecule that has been modified with an alkyne group. medchemexpress.comaxispharm.com
The PEG10 spacer in the linker can enhance the solubility and stability of the ADC and may help to overcome steric hindrance during the conjugation process. The resulting triazole linkage formed via click chemistry is exceptionally stable, ensuring the cytotoxic payload remains attached to the antibody until it reaches its target cell. axispharm.comqyaobio.com
General Scheme for ADC Synthesis using this compound
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1. Antibody Functionalization | Antibody-(NH2)n + this compound | Antibody-(NH-CO-CH2-PEG10-Azide)n | Introduces a clickable azide handle onto the antibody via stable amide bond formation. |
| 2. Drug Conjugation (Click Chemistry) | Antibody-(...-Azide)n + Alkyne-Drug | Antibody-(...-Triazole-Drug)n | Covalently attaches the cytotoxic drug to the antibody via a highly stable triazole ring. |
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
This compound is frequently utilized as a PEG-based linker for the synthesis of PROTACs. medchemexpress.comdcchemicals.commedchemexpress.comtargetmol.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com A PROTAC molecule is composed of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.
The dual functionality of this compound is ideal for the modular construction of PROTACs. For instance, the NHS ester can be used to attach the linker to an amine-containing E3 ligase ligand. The resulting azide-functionalized ligand can then be joined to an alkyne-modified target protein ligand using a click reaction. This stepwise synthesis allows for the flexible combination of different ligands and provides precise control over the final PROTAC structure. The length and composition of the PEG linker are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Generation of Bifunctional Probes for Biological Research
The fundamental utility of this compound lies in its capacity to generate sophisticated bifunctional probes by linking two distinct molecular entities. The compound acts as a heterobifunctional crosslinker, where the NHS ester first reacts with an amine-containing molecule, and the azide is subsequently available for conjugation with an alkyne-bearing molecule through click chemistry. broadpharm.commedkoo.com This sequential ligation strategy is crucial for creating probes that can simultaneously interact with two different biological targets or carry both a targeting and a reporter moiety.
A prime example of its application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com this compound can serve as the central linker in a PROTAC, connecting a ligand for the target protein to a ligand for the E3 ligase. medchemexpress.com The PEG10 chain provides the necessary spatial separation between the two ligands, which is often critical for efficient ternary complex formation.
The creation of such probes leverages the orthogonal reactivity of the linker's two ends. The amine-reactive NHS ester allows for straightforward conjugation to peptides, proteins, or amine-modified small molecules, while the azide provides a bioorthogonal handle for a highly specific and efficient click reaction with a second molecule of interest, which could be a fluorescent dye, a quenching agent, a radiolabel, or another bioactive compound. biochempeg.comlumiprobe.com
Surface Functionalization and Material Science Applications
Immobilization on Biosensors and Microarrays
The ability to anchor biomolecules onto solid supports is fundamental to the development of biosensors and microarrays for high-throughput analysis. nih.gov The NHS ester group of this compound is highly effective for the functionalization of surfaces that have been pre-activated with amine groups. Conversely, and more commonly, the NHS ester can react directly with amine functionalities on biomolecules, which are then immobilized on a compatible surface. nih.gov
For microarray construction, glass or other substrates are often treated to present a uniform layer of functional groups. The NHS ester of the linker can covalently bind to amine-modified oligonucleotides, peptides, or proteins. biochempeg.comnih.gov Once the biomolecule is tethered via the NHS ester linkage, the terminal azide group is oriented away from the surface. This exposed azide can then be used in a secondary reaction to capture other molecules from a sample solution via click chemistry, or to attach signaling components. The hydrophilic PEG spacer helps to extend the attached biomolecule away from the surface, minimizing steric hindrance and improving its accessibility for interactions with target analytes. broadpharm.com
| Application | Role of this compound | Key Functional Groups |
| Biosensors | Covalently links capture probes (e.g., antibodies, aptamers) to the sensor surface. | NHS ester reacts with amine-functionalized surfaces or biomolecules. |
| Microarrays | Immobilizes proteins, peptides, or oligonucleotides onto array substrates. nih.gov | Azide group provides a secondary site for bioorthogonal ligation. broadpharm.com |
Modification of Nanoparticles for Targeted Delivery and Imaging
Nanoparticles serve as versatile platforms for drug delivery and medical imaging, and their surface chemistry dictates their biological behavior. This compound is used to functionalize nanoparticles, enhancing their utility. biochempeg.com The PEG linker itself confers "stealth" properties, increasing nanoparticle solubility and circulation time by reducing opsonization. biochempeg.com
The bifunctional nature of the linker allows for dual modification. For instance, the NHS ester can be used to attach the linker to amine groups on the surface of a polymeric nanoparticle, such as one made from PLGA-b-PEG (poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)). nih.gov The outward-facing azide groups can then be used to attach targeting ligands (e.g., peptides, antibodies, or aptamers modified with an alkyne group) via click chemistry. biochempeg.comutoronto.ca This precise orientation and conjugation method ensures that the targeting moiety is accessible for binding to its receptor on diseased cells.
This strategy has been employed in the development of nanoparticles for targeted cancer therapy. nih.gov By conjugating targeting aptamers to the nanoparticle surface, the therapeutic payload encapsulated within the nanoparticle can be delivered specifically to cancer cells, minimizing side effects on healthy tissue. nih.gov
| Nanoparticle Type | Linker Function | Resulting Application |
| Polymeric Micelles | Attaches targeting peptides and imaging agents to the micelle surface. utoronto.ca | Dual-functional theranostic vehicles. utoronto.ca |
| PLGA Nanoparticles | Covalently links targeting aptamers to the nanoparticle surface. nih.gov | Targeted drug delivery to cancer cells. nih.gov |
| General Nanocarriers | Improves biocompatibility and provides handles for bioorthogonal conjugation. biochempeg.com | Enhanced stability and targeted delivery systems. biochempeg.com |
Integration into Polymeric Hydrogels and Biomaterials
Hydrogels, which are water-swollen polymer networks, are widely used as scaffolds in tissue engineering and as matrices for controlled drug release. uu.nl The properties of these hydrogels can be precisely tuned by incorporating functional crosslinkers like this compound.
In one approach, a polymer backbone containing primary amine groups can be reacted with the NHS ester of the linker. This grafts the Azido-PEG10- moiety onto the polymer. The azide groups can then serve as cross-linking points by reacting with a separate polymer chain functionalized with alkyne groups, forming a stable hydrogel network via click chemistry. mit.edu This method allows for the formation of hydrogels under mild, cell-friendly conditions.
This strategy offers modularity in hydrogel design. mit.edu The density of the cross-links can be controlled by the stoichiometry of the reactants, thereby tuning the mechanical properties and swelling behavior of the hydrogel. Furthermore, the azide groups can be used to immobilize bioactive molecules, such as growth factors or cell adhesion peptides (e.g., RGD), within the hydrogel scaffold to promote tissue integration and cellular growth. mit.eduescholarship.org
Implementation in Bioorthogonal Chemical Biology Research
Live-Cell Labeling and Imaging Methodologies
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govnih.gov The azide group is a cornerstone of bioorthogonal chemistry, and this compound is a key reagent for introducing this functionality onto biomolecules for live-cell studies. nih.gov
For live-cell imaging, a protein of interest can be labeled with the linker by reacting its surface-exposed lysine residues with the NHS ester. This process can be performed in vitro before introducing the protein into cells, or potentially by targeting specific cellular proteins. Once the protein is labeled with the azide-PEG10 tag, it can be visualized inside a living cell by introducing a fluorescent probe that contains a reactive partner for the azide, such as a cyclooctyne (B158145) (e.g., DBCO or BCN) or a terminal alkyne. medchemexpress.comnih.gov The subsequent strain-promoted or copper-catalyzed click reaction leads to the covalent attachment of the fluorophore to the target protein, allowing its localization and dynamics to be studied via fluorescence microscopy. nih.govnih.gov This pre-targeting approach, separating the labeling of the target from the introduction of the imaging agent, can improve signal-to-noise ratios in imaging experiments. mcmaster.ca
Investigation of Dynamic Biological Interactions in vitro
The precise study of biomolecular interactions is fundamental to understanding biological function. Techniques like Surface Plasmon Resonance (SPR) provide real-time, label-free analysis of binding kinetics and affinity, but rely on the effective immobilization of one binding partner onto a sensor surface. nih.govnih.gov The orientation and stability of the immobilized ligand are critical for obtaining high-quality, interpretable data. researchgate.netrsc.org
This compound is ideally suited for preparing proteins for such analyses. A typical workflow involves first reacting the protein of interest with this compound to install an azide handle on its surface via lysine residues. This azide-functionalized protein can then be covalently attached in a highly specific orientation to an SPR chip surface that has been modified with a complementary cyclooctyne group (e.g., BCN or DBCO). rsc.org This "click" immobilization strategy is robust and ensures that the protein's binding sites remain accessible for interaction with an analyte flowed over the surface. researchgate.netrsc.org
A representative study, while not using the exact PEG10 linker, demonstrates this principle effectively by immobilizing an azide-functionalized Green Fluorescent Protein (GFP) onto a cyclooctyne-modified SPR chip to study its interaction with various antibodies. rsc.org The kinetic data from such an experiment allows for the detailed quantification of binding affinities (KD).
Table 1: Representative Kinetic Data for Antibody Binding to Immobilized GFP
This table, adapted from a study demonstrating the utility of azide-based immobilization for SPR, shows the dissociation constants (KD) for the interaction between immobilized azide-functionalized GFP and different antibodies. rsc.org Lower KD values indicate stronger binding affinity.
| Analyte (Antibody) | Dissociation Constant (KD) [nM] |
| anti-GFP 1 | 1.8 |
| anti-GFP 2 | 2.5 |
| anti-His | 2.0 |
| anti-FLAG | 3.5 |
This controlled, site-specific immobilization method minimizes random orientations that can occur with traditional amine-coupling chemistry, leading to more reliable and reproducible kinetic data for dynamic interaction studies. researchgate.netrsc.org
Chemoproteomic Profiling with Reactivity-Based Probes
Chemoproteomics employs chemical probes to identify and quantify proteins within complex biological samples, such as cell lysates. whiterose.ac.uk Reactivity-based probes are designed to covalently label entire classes of proteins based on the chemical reactivity of specific amino acid residues, such as nucleophiles like lysine or cysteine. nih.govrsc.org These probes typically contain three key components: a reactive group, a bioorthogonal handle (like an azide or alkyne), and often a reporter tag for enrichment or visualization. nih.gov
This compound functions as an effective reactivity-based probe for profiling ligandable hotspots on proteins. The NHS ester group acts as the reactive moiety, targeting accessible and nucleophilic lysine residues across the proteome. rsc.org Once a protein is labeled, the probe's azide handle enables the subsequent attachment of a biotin-alkyne tag via click chemistry. nih.govnih.gov The biotin (B1667282) tag facilitates the affinity purification of the labeled proteins and their corresponding peptides from the complex mixture using streptavidin-coated beads. whiterose.ac.uk These enriched peptides are then identified and quantified using advanced mass spectrometry techniques, revealing a snapshot of protein reactivity and potential sites for drug interaction. nih.govfrontiersin.org
A recent study highlights a similar principle, using an alkyne-tagged pyridinium (B92312) ester to selectively label reactive lysine residues in the MCF-7 cell proteome. rsc.org This approach successfully identified hundreds of modified lysine sites on proteins involved in diverse cellular processes. The data obtained from such an experiment provides a detailed map of reactive sites within the proteome.
Table 2: Representative Proteins Identified via Lysine-Reactivity Profiling
The following table presents a selection of proteins and their specific lysine (K) residues identified in a chemoproteomic study using a lysine-reactive probe in MCF-7 cell lysates. rsc.org This type of data is crucial for identifying novel ligandable sites and understanding protein function.
| Protein | UniProt ID | Modified Lysine Site | Protein Function |
| 14-3-3 protein zeta/delta | P63104 | K49 | Signal Transduction |
| Peroxiredoxin-1 | Q06830 | K197 | Redox Regulation |
| Heat shock protein HSP 90-alpha | P07900 | K293 | Protein Folding |
| Pyruvate kinase PKM | P14618 | K367 | Glycolysis |
| Tubulin beta chain | P07437 | K324 | Cytoskeleton |
By enabling the systematic identification of reactive amino acid residues on a proteome-wide scale, this compound and similar probes are invaluable tools for discovering new drug targets and elucidating the mechanisms of action of small molecules. whiterose.ac.ukrsc.org
The Polyethylene Glycol Peg10 Spacer Arm: Design Principles and Functional Impact
Role of PEGylation in Modulating Conjugate Properties
A primary function of the PEG10 spacer is to significantly increase the aqueous solubility of the molecules it modifies. thermofisher.comresearchgate.netaxispharm.com Many therapeutic agents and fluorescent dyes are inherently hydrophobic, which can lead to aggregation and precipitation in aqueous buffer systems used for bioconjugation and in physiological environments. rsc.org The PEG chain, being highly hydrophilic, effectively counteracts this hydrophobicity. axispharm.com It forms a hydration shell by organizing water molecules around the conjugate, which enhances solubility and prevents aggregation. scielo.br
This improved solubility is critical for several reasons. Firstly, it ensures that the bioconjugation reaction can proceed efficiently in an aqueous medium, as both the biomolecule and the PEGylated linker remain dissolved. rsc.org For instance, some conjugation reactions that fail in aqueous buffers due to the hydrophobic nature of the reactants can be successfully carried out when a PEG spacer is included. rsc.org Secondly, for therapeutic applications, enhanced solubility prevents the aggregation of the final conjugate, which is crucial for administration and bioavailability. scielo.brjenkemusa.com The PEG10 spacer, with its ten repeating ethylene (B1197577) glycol units, provides a substantial increase in hydrophilicity, making it a key component in the design of soluble and stable bioconjugates. jenkemusa.comlifetein.com
The PEG10 spacer arm plays a dual role concerning steric hindrance. On one hand, it acts as a flexible spacer that physically separates the azide (B81097) and NHS ester functional groups from the molecules they are conjugated to. interchim.frgencefebio.com This separation can be advantageous, as it reduces steric clashes between the conjugated partners, which might otherwise interfere with their biological function, such as an antibody's ability to bind to its target antigen. axispharm.comaxispharm.com The flexibility of the PEG chain allows the conjugated moieties to maintain their native conformation and activity. thermofisher.comgencefebio.com
On the other hand, the PEG chain itself occupies a certain hydrodynamic volume and can create a "steric shield" around the conjugated molecule. This shielding effect can be beneficial, for example, by protecting a therapeutic protein from degradation by proteolytic enzymes. scielo.brlifetein.com However, this same steric bulk can sometimes negatively impact bioconjugation efficiency. If the target site on a biomolecule (e.g., a specific lysine (B10760008) residue for the NHS ester) is located in a sterically crowded region, the PEG chain might hinder the approach of the reactive group, potentially lowering the reaction rate or yield. nih.govrsc.org Therefore, the length of the PEG spacer, such as the 10 units in Azido-PEG10-CH2CO2-NHS, represents a balance: it is long enough to provide beneficial spacing and solubility but may be short enough to minimize excessive steric hindrance that could impede the conjugation reaction itself. jenkemusa.com
Enhancement of Aqueous Solubility and Dispersibility of Conjugates
Impact on Bioconjugation Reaction Kinetics and Yields
Furthermore, the spacer provides physical separation between the reactive groups and the bulk of the molecules being joined. This can lead to more favorable reaction kinetics compared to linkers without such spacing, where steric hindrance might slow the reaction. interchim.fr However, the relationship between PEG length and reaction yield is not always linear. Studies have shown that intermediate-length PEG spacers can sometimes result in higher drug loadings in antibody-drug conjugates (ADCs) compared to very short or very long spacers. rsc.org For example, one study found that PEG6, PEG8, and PEG12 spacers gave higher drug-to-antibody ratios (DARs) than PEG4 or PEG24 spacers. rsc.org This suggests that an optimal length exists that best balances solubility, flexibility, and steric effects to maximize conjugation efficiency. The competition between the desired conjugation reaction and side reactions, such as the hydrolysis of the NHS ester, is also a critical factor. digitellinc.com The stability of the activated PEG linker under specific pH and temperature conditions will ultimately affect the final yield of the desired conjugate. digitellinc.comresearchgate.net
Table 1: Influence of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties This table summarizes findings from a study investigating the effect of different PEG spacer lengths on the properties of monomethyl auristatin E (MMAE)-based ADCs.
| PEG Spacer Length | Relative Plasma Clearance (PEG0 = 1.0) | In Vivo Tolerance (Survival Rate at 20 mg/kg) |
| PEG0 (No PEG) | >6.3x | 0% |
| PEG8 | Not specified | 100% |
| PEG12 | 1.0x | 100% |
| Data adapted from studies on MMAE-based ADCs, demonstrating that increased hydrophilicity from PEG linkers reduces plasma clearance and nonspecific toxicity. chemexpress.com |
Design Considerations for Optimal PEG Length and Linker Flexibility
The selection of a PEG linker's length and flexibility is a critical step in the design of a bioconjugate. precisepeg.comnih.gov The choice of a PEG10 spacer in this compound reflects a deliberate optimization to balance several competing factors. lifetein.com
Key Design Considerations:
Solubility vs. Steric Hindrance : Longer PEG chains provide greater hydrophilicity and solubility but also increase the hydrodynamic radius and potential for steric hindrance. rsc.orgprecisepeg.com This can sometimes interfere with the binding affinity of the conjugated biomolecule to its target. nih.gov Shorter chains offer less steric bulk but may not provide sufficient solubility or spacing. precisepeg.com A mid-length spacer like PEG10 is often chosen as a compromise.
Flexibility : The inherent flexibility of the PEG chain allows for conformational freedom, which can be crucial for the biological activity of the conjugate. gencefebio.comnih.gov However, excessive flexibility in very long linkers can sometimes lead to undesirable interactions or entanglement, potentially reducing binding efficiency. rsc.org Mathematical modeling has shown that moderately flexible linkers often best reproduce experimentally observed binding avidities. acs.org
Reaction Efficiency : As discussed, linker length can impact conjugation yields. rsc.org Studies comparing different PEG lengths (e.g., PEG2, PEG4, PEG6, PEG12) have shown that there is often an optimal length that maximizes reaction efficiency and the desired properties of the final product. nih.gov For example, a study on bombesin-based antagonists found that PEG4 and PEG6 analogs showed significantly better properties for tumor targeting than PEG2 or PEG12 versions. nih.gov
Pharmacokinetics : In therapeutic applications, the PEG linker's length directly affects the conjugate's circulation half-life, biodistribution, and clearance rate. jenkemusa.comchemexpress.com2bscientific.com Longer PEGs generally lead to longer circulation times by increasing the molecule's size and reducing renal clearance. lifetein.com
The use of a discrete, monodisperse PEG linker like PEG10, as opposed to a polydisperse PEG mixture, is also a crucial design choice. It ensures that every conjugate molecule is identical, leading to better-defined properties, simplified analysis, and improved batch-to-batch consistency, which is paramount for therapeutic applications. acs.org
Analytical and Spectroscopic Characterization Methodologies for Azido Peg10 Ch2co2 Nhs Conjugates
Confirmation of Conjugation and Functional Group Integrity
The initial and most critical step post-conjugation is to verify the covalent attachment of the Azido-PEG10-CH2CO2-NHS linker to the target molecule and to ensure that the terminal azide (B81097) group remains intact for subsequent click chemistry reactions.
Mass spectrometry (MS) is a cornerstone technique for confirming conjugation by detecting the expected increase in molecular weight of the target molecule. walshmedicalmedia.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for analyzing large biomolecules like proteins. canterbury.ac.nz It provides information on the average molecular weight and the degree of PEGylation. walshmedicalmedia.com By comparing the mass spectra of the unmodified and PEGylated molecule, a distinct mass shift corresponding to the addition of one or more this compound units can be observed. researchgate.net For instance, the conjugation of a 20 kDa PEG reagent to a protein will result in a measurable increase in the total molecular weight. chromatographyonline.com The peak spacing in the mass spectrum can also confirm the mass of the ethylene (B1197577) glycol repeating unit, which is approximately 44 Da. ingenieria-analitica.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS. ingenieria-analitica.com This is especially useful for complex reaction mixtures, allowing for the separation of unreacted starting materials, byproducts, and the desired conjugate before mass analysis. nih.gov Electrospray ionization (ESI-MS) is often coupled with LC and is preferred for its automated workflow and reduced sample preparation time. walshmedicalmedia.com However, the polydispersity of PEG chains can complicate ESI-MS spectra; techniques like post-column addition of charge-stripping agents (e.g., triethylamine) can simplify the spectra for better interpretation. ingenieria-analitica.comacs.org
Table 1: Illustrative Molecular Weight Shift Data from Mass Spectrometry
| Analyte | Expected Molecular Weight (Da) | Observed Molecular Weight (MALDI-TOF MS) (Da) | Molecular Weight Shift (Da) |
| Unmodified Protein | 66,000 | 66,700 canterbury.ac.nz | - |
| This compound Conjugate | 66,000 + 652.7 | ~67,353 | ~653 |
Data is hypothetical and for illustrative purposes, based on typical experimental outcomes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about the conjugate. eurolab.tr It is particularly valuable for confirming the presence and integrity of the terminal azide and NHS ester groups, as well as quantifying the degree of PEGylation. nih.govmagritek.com
¹H NMR can be used to identify and quantify the characteristic signals of the PEG backbone and its end groups. magritek.com The repeating ethylene glycol units of the PEG chain produce a strong, sharp signal around 3.6-3.7 ppm. nih.govmagritek.com The protons of the methylene (B1212753) group adjacent to the azide and the protons of the NHS ester have distinct chemical shifts that can be integrated to confirm their presence and quantify the extent of functionalization. acs.orgnih.gov For accurate quantification, it's crucial to correctly assign the ¹H NMR spectra, taking into account factors like ¹³C-¹H coupling. nih.gov Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often a preferred solvent as it can reveal a stable hydroxyl peak, which is useful for quantifying substitution. researchgate.net
¹³C NMR can provide complementary structural information, with the carbon atoms of the PEG backbone appearing around 70 ppm.
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound and its Conjugates
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| PEG Backbone (-OCH₂CH₂O-) | 3.6-3.7 | s (broad) |
| Methylene adjacent to Azide (-N₃-CH₂-) | ~3.4 | t |
| Methylene adjacent to Carbonyl (-CH₂CO₂-) | ~4.2 | s |
| NHS Ester Protons | ~2.8 | s |
Chemical shifts are approximate and can vary based on solvent and conjugation partner.
Mass Spectrometry (e.g., Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight MS, High-Performance Liquid Chromatography–Mass Spectrometry) for Molecular Weight Shift Analysis
Chromatographic Techniques for Conjugate Purification and Analysis
Chromatography is indispensable for both the purification of this compound conjugates from reaction mixtures and for their subsequent analysis.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate, identify, and quantify each component in a mixture. walshmedicalmedia.comrsc.org
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The attachment of the hydrophilic PEG chain alters the retention time of the conjugate compared to the unmodified molecule. chromatographyonline.com RP-HPLC can be used to monitor the progress of the conjugation reaction and to purify the final product. Different reversed-phase media, such as C4 and C18 columns, can be employed to optimize the separation of PEGylated proteins from their unmodified counterparts. chromatographyonline.com
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for the separation of conjugates with different degrees of PEGylation. chromatographyonline.com Cation-exchange (CEX) chromatography, for example, has been shown to be effective in separating charge variants of PEGylated proteins. ymcamerica.com
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. chromatographyonline.com It is a primary method for isolating PEGylated conjugates and for analyzing the product distribution. sigmaaldrich.com
Preparative SEC is highly effective for removing unreacted PEG and other low molecular weight byproducts from the final conjugate.
Analytical SEC can be used to determine the extent of PEGylation by resolving species with different numbers of attached PEG chains (PEGamers). nih.gov The elution volume of the conjugate will be smaller than that of the unmodified molecule due to its increased size. chromatographyonline.com Combining SEC with a refractive index (RI) detector can allow for the quantitation of free PEG in the conjugate sample. nih.gov
Table 3: Typical Chromatographic Conditions for PEG-Conjugate Analysis
| Technique | Column Type | Mobile Phase Example | Detection |
| RP-HPLC | Jupiter C18 chromatographyonline.com | Acetonitrile/Water gradient with 0.1% TFA chromatographyonline.com | UV (220 or 280 nm) |
| SEC | TSKgel G4000SWXL chromatographyonline.com | 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2 chromatographyonline.com | UV (280 nm) chromatographyonline.com |
| CEX | YMC BioPro SF IEX ymcamerica.com | pH gradient with sodium chloride ymcamerica.com | UV |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantitation
Spectrophotometric and Fluorometric Assays for Labeling Efficiency Assessment
Simple and rapid spectrophotometric and fluorometric assays are valuable for assessing the efficiency of the labeling reaction. eurolab.trrsc.org
NHS Ester Reaction Efficiency: The efficiency of the NHS ester reaction with primary amines can be quantified using assays like the TNBSA (2,4,6-trinitrobenzenesulfonic acid) assay, which quantifies the number of remaining free amines after the reaction.
Azide Group Quantification: The presence of the azide group can be confirmed and quantified indirectly through a secondary "click" reaction with a fluorescently-labeled alkyne, such as a DBCO-fluorophore. The resulting fluorescence can be measured to determine the amount of azide incorporated into the biomolecule. Fluorogenic assays, where a non-fluorescent azido-coumarin becomes fluorescent upon conjugation, can also be used to track the progress of the click reaction. plos.orgnih.gov
Emerging Research Directions and Future Prospects for Azido Peg10 Ch2co2 Nhs in Chemical Science
Development of Novel Bioorthogonal Reactions and Activators
The azide (B81097) moiety of Azido-PEG10-CH2CO2-NHS is a versatile handle for bioorthogonal chemistry, which allows for specific chemical reactions to occur in complex biological environments without interfering with native processes. rsc.orgmdpi.com While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most established reactions, research is actively pushing the boundaries to develop novel reactions and more efficient activators. rsc.orgmdpi.commedchemexpress.com
A significant area of development is in the catalysts for CuAAC. The potential toxicity of copper has driven the creation of new chelating ligands and catalytic systems to improve reaction kinetics and reduce the required copper concentration. nih.gov For instance, researchers have designed "chelating azides" that incorporate a copper-chelating system into their structure, effectively making the reagent a participant and a catalyst in the reaction. nih.gov Beyond copper, other transition metals are being explored. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for example, offers an alternative pathway to synthesize substituted triazoles and is a subject of intense mechanistic study. researchgate.net
Furthermore, novel strategies are emerging that combine different bioorthogonal reactions. One such approach uses a dual bioorthogonal system where an antibody is first modified with an azide, then reacted with a heterobifunctional linker containing both a dibenzylcyclooctyne (DBCO) group for SPAAC and a trans-cyclooctene (B1233481) (TCO) group, which is then available for a subsequent inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govnih.gov This method of introducing the reactive group via a hydrophilic PEG linker has been shown to enhance the functional density and preserve the reactivity of the bioorthogonal tag, which might otherwise be masked by hydrophobic interactions with the biomolecule. nih.govnih.gov
Table 1: Comparison of Key Bioorthogonal Reactions for Azide Moieties
| Reaction | Key Feature | Activator/Condition | Typical Application |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and fast kinetics. nih.govnih.gov | Copper(I) catalyst. nih.gov | Labeling of peptides, proteins, and synthesis of triazoles. mdpi.comnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly bioorthogonal. rsc.org | Strained alkynes (e.g., DBCO, BCN). rsc.orgmedchemexpress.com | Live-cell imaging, in vivo labeling. researchgate.net |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Alternative to CuAAC, different regioselectivity. researchgate.net | Ruthenium-based catalysts. researchgate.net | Synthesis of specific triazole isomers. researchgate.net |
| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219). rsc.org | Triarylphosphine. rsc.org | Biomolecule labeling under mild conditions. rsc.org |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics. rsc.org | Tetrazine reacts with a strained alkene (e.g., TCO). nih.govuq.edu.au | Pretargeting strategies for in vivo imaging and therapy. mdpi.comnih.gov |
Integration into Multi-Modal Diagnostic and Therapeutic Platforms
The heterobifunctional nature of this compound, with its distinct azide and N-hydroxysuccinimide (NHS) ester ends, makes it an ideal component for constructing sophisticated multi-modal platforms that combine diagnosis and therapy (theranostics). biochempeg.comchemscene.com The NHS ester readily reacts with primary amines on proteins, such as antibodies, while the azide group can be "clicked" to a diagnostic or therapeutic agent. broadpharm.com
One of the most prominent applications is in the development of antibody-drug conjugates (ADCs). In this modality, the linker tethers a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells, thereby improving drug delivery and reducing off-target toxicity. nih.gov The PEG10 spacer enhances the water solubility and pharmacokinetic profile of the entire conjugate.
Beyond traditional ADCs, these linkers are integral to creating advanced nano-therapeutics. Researchers are designing multifunctional nanoparticles and polymeric micelles that can carry multiple agents. nih.gov For example, a single nanoparticle platform can be engineered to include:
A targeting ligand (e.g., an antibody or folate) attached via the NHS ester functionality.
A therapeutic drug released under specific conditions. mdpi.com
An imaging agent (e.g., a fluorescent dye or a radiolabel) attached via the azide group.
A compelling example is the development of systems for "click-to-release" prodrug activation. uq.edu.au In this strategy, a polymer-drug conjugate is administered, and the drug remains inactive until a bioorthogonal "activator" molecule, such as a tetrazine, is introduced. The activator reacts with the azide on the linker, triggering the release of the active drug at a specific site. This approach can be combined with Positron Emission Tomography (PET) by radiolabeling the activator, allowing for real-time, quantitative imaging of where and how much drug has been released. uq.edu.au This provides a powerful link between diagnosis (imaging drug release) and therapy (the drug effect itself).
Advancements in Controlled and Stimuli-Responsive Conjugation Systems
While the NHS ester-amine reaction is widely used, a significant challenge is the lack of control. acs.org A typical protein has many lysine (B10760008) residues, and reacting it with an NHS ester-bearing linker often leads to a heterogeneous mixture of products with varying numbers of linkers attached at different sites. nih.govacs.org This heterogeneity can compromise the function of the protein and complicates manufacturing and regulatory approval. Current research focuses on achieving more controlled, site-specific conjugation. This includes strategies like mutating the antibody to introduce a uniquely reactive cysteine residue (e.g., THIOMAB® technology) or targeting the glycan structures on an antibody's Fc region, which keeps the modification away from the antigen-binding site. nih.gov
In parallel, there is a major push to create "smart" conjugation systems where the linker is designed to be stable in circulation but cleavable in response to specific environmental stimuli, ensuring the payload is released only at the target site. mdpi.comnih.gov This enhances efficacy and minimizes side effects.
Key stimuli-responsive systems include:
pH-Sensitive Linkers : These linkers, such as hydrazones or orthoesters, are designed to be stable at physiological pH (7.4) but hydrolyze and release their cargo in the acidic environment of tumors or intracellular compartments like endosomes and lysosomes (pH 4.0-6.0). nih.gov
Redox-Responsive Linkers : The intracellular environment is significantly more reducing than the bloodstream due to high concentrations of molecules like glutathione. nih.gov Linkers incorporating a disulfide bond (-S-S-) can be cleaved in this reducing environment, providing an effective mechanism for intracellular drug release. nih.gov
Enzyme-Cleavable Linkers : Linkers can be designed with specific peptide sequences that are substrates for enzymes that are overexpressed in tumor tissues, such as certain proteases.
These advanced systems allow for precise temporal and spatial control over payload delivery, a critical step toward more effective and safer targeted therapies. nih.govmdpi.com
Table 2: Examples of Stimuli-Responsive Linkages
| Stimulus | Linker Type | Mechanism of Cleavage | Target Environment |
| Low pH | Hydrazone | Acid-catalyzed hydrolysis | Endosomes, lysosomes, tumor microenvironment nih.gov |
| Low pH | Orthoester | Acid-catalyzed hydrolysis | Endosomes, lysosomes nih.gov |
| Reducing Environment | Disulfide (-S-S-) | Thiol-disulfide exchange (e.g., with glutathione) | Intracellular space nih.gov |
| Specific Enzymes | Peptide Sequence | Enzymatic cleavage by proteases | Tumor microenvironment |
Computational and Theoretical Approaches to Predict Reactivity and Conjugation Efficiency
To accelerate the design and optimization of linkers like this compound, researchers are increasingly turning to computational and theoretical methods. acs.org These approaches can predict the chemical reactivity and efficiency of conjugation reactions before undertaking costly and time-consuming laboratory experiments.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model reaction mechanisms at the atomic level. researchgate.netacs.org For instance, DFT studies can calculate the activation barriers for reactions like the RuAAC, providing insight into the catalytic cycle and helping to design more efficient catalysts. researchgate.net Similar computational studies can predict the second-order rate constants for bioorthogonal reactions, allowing researchers to screen libraries of potential reactants in silico to identify those with the most favorable kinetics. acs.org
For the NHS ester end of the molecule, finite element modeling can simulate the kinetics of amide bond formation in different environments, such as within a microfluidic device. nih.gov These models can account for factors like diffusion, flow rate, and reagent concentration to predict the yield of a conjugation reaction and optimize protocols to avoid overexposure to harsh chemicals. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and other data-driven models represent another powerful approach. nih.govarxiv.org By creating mathematical models based on the structural features (descriptors) of a series of molecules and their experimentally measured reactivity, it becomes possible to predict the reactivity of new, untested compounds. nih.gov For example, models have been developed to predict the regioselectivity of azide reactions based on the steric and electronic properties of the substituents. nih.gov As more high-throughput experimental data becomes available, these predictive models are expected to become increasingly accurate and integral to the drug discovery and chemical biology workflow.
Table 3: Computational Methods in Linker Design and Reactivity Prediction
| Method | Application | Predicted Property | Reference |
| Density Functional Theory (DFT) | Modeling bioorthogonal reaction mechanisms. | Activation energies, reaction rates, reaction pathways. | researchgate.net, acs.org |
| Finite Element Modeling | Simulating conjugation kinetics in defined systems. | Reaction yield, optimal reagent concentration, completion time. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting reactivity based on molecular structure. | Regioselectivity, reaction outcomes. | nih.gov |
| Molecular Dynamics (MD) / Quantum Fingerprinting | Simulating molecular interactions and electronic properties. | Binding affinity, warhead reactivity, conformational changes. | arxiv.org |
| Ab initio SCF-MO Theory | Calculating electronic properties on molecular surfaces. | Sites susceptible to electrophilic/nucleophilic attack. | cdnsciencepub.com |
Q & A
Q. What are the recommended storage conditions for Azido-PEG10-CH2CO2-NHS to maintain its reactivity?
Answer: this compound should be stored at -20°C in a dry, inert environment to prevent hydrolysis of the NHS ester and degradation of the azide group. Moisture and light exposure accelerate decomposition, leading to reduced conjugation efficiency. Lyophilized forms are preferred for long-term stability .
Methodological Note:
- Use vacuum-sealed containers with desiccants.
- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
- Validate reactivity via UV-Vis spectroscopy (NHS ester absorption at ~260 nm) before critical experiments .
Q. How can researchers characterize the purity and molecular weight of this compound post-synthesis?
Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard:
- Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities like hydrolyzed NHS esters.
- Molecular Weight: High-resolution MS (HRMS) confirms the exact mass (expected: ~541.57 g/mol for C22H43N3O12) and identifies PEG chain length heterogeneity .
Nuclear Magnetic Resonance (NMR) supplements LC-MS:
- 1H NMR: Peaks at δ 3.5–3.7 ppm (PEG backbone), δ 2.8–3.0 ppm (NHS ester), and δ 4.3 ppm (azide-CH2) confirm structural integrity .
Q. What are the primary functional groups in this compound and their respective reactivity in bioconjugation?
Answer:
- NHS Ester (-CO2-NHS): Reacts with primary amines (e.g., lysine residues in proteins) at pH 7–9 to form stable amide bonds. Reaction time: 30–60 minutes at 4–25°C .
- Azide (-N3): Undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes or strain-promoted (SPAAC) reactions with DBCO derivatives. CuAAC requires a Cu(I) catalyst (e.g., TBTA) and reducing agents (e.g., sodium ascorbate) .
Critical Consideration:
Avoid competing reactions by sequential conjugation (e.g., perform NHS coupling first, followed by azide-alkyne click chemistry) .
Advanced Research Questions
Q. What experimental parameters should be optimized when using this compound in CuAAC reactions?
Answer:
- Catalyst Concentration: 1–5 mM CuSO4 with 2–5 mM sodium ascorbate minimizes cytotoxicity while ensuring reaction completion. Excess Cu(I) may oxidize the azide .
- Temperature: 25–37°C for 1–4 hours balances reaction speed and side-product formation.
- Solvent: Aqueous buffers (PBS, pH 7.4) with 10–20% DMSO improve reagent solubility.
Troubleshooting:
Q. How can researchers address discrepancies in conjugation efficiency when using this compound across different pH conditions?
Answer:
- NHS Ester Reactivity: Optimal at pH 8.5. Below pH 7, hydrolysis dominates; above pH 9, competing amine deprotonation reduces reactivity. Use buffers like HEPES or borate for precise pH control .
- Azide Stability: Azides are pH-stable (pH 3–12), but CuAAC efficiency drops in acidic conditions due to Cu(I) precipitation. Adjust catalyst ligands (e.g., THPTA) for broader pH tolerance .
Data Contradiction Analysis:
If lower-than-expected yields occur at pH 8.5, verify buffer composition (avoid Tris, which contains competing amines) and reagent freshness .
Q. What analytical techniques are critical for verifying the structural integrity of this compound after long-term storage?
Answer:
- MALDI-TOF MS: Detects PEG chain degradation (e.g., oxidation) via mass shifts. Compare fresh vs. aged samples .
- Fluorescence Labeling: React stored reagent with a fluorescent alkyne (e.g., BODIPY-alkyne). Reduced fluorescence intensity indicates azide decomposition .
- X-ray Photoelectron Spectroscopy (XPS): Quantifies nitrogen content to confirm azide group retention .
Case Study:
A 2024 study found that improper storage (-20°C without desiccant) reduced azide reactivity by 40% over six months, detectable via XPS nitrogen loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
